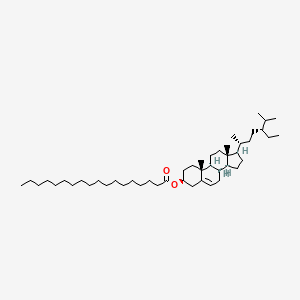

Stigmast-5-en-3-ol, octadecanoate, (3beta)-

Description

Properties

CAS No. |

34137-25-2 |

|---|---|

Molecular Formula |

C47H84O2 |

Molecular Weight |

681.2 g/mol |

IUPAC Name |

[(3S,8S,9S,10R,13R,14S,17R)-17-[(2R,5R)-5-ethyl-6-methylheptan-2-yl]-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] octadecanoate |

InChI |

InChI=1S/C47H84O2/c1-8-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-45(48)49-40-31-33-46(6)39(35-40)27-28-41-43-30-29-42(47(43,7)34-32-44(41)46)37(5)25-26-38(9-2)36(3)4/h27,36-38,40-44H,8-26,28-35H2,1-7H3/t37-,38-,40+,41+,42-,43+,44+,46+,47-/m1/s1 |

InChI Key |

ZXGIHLGVUYXAEI-QXKOIZLYSA-N |

Isomeric SMILES |

CCCCCCCCCCCCCCCCCC(=O)O[C@H]1CC[C@@]2([C@H]3CC[C@]4([C@H]([C@@H]3CC=C2C1)CC[C@@H]4[C@H](C)CC[C@@H](CC)C(C)C)C)C |

Canonical SMILES |

CCCCCCCCCCCCCCCCCC(=O)OC1CCC2(C3CCC4(C(C3CC=C2C1)CCC4C(C)CCC(CC)C(C)C)C)C |

Origin of Product |

United States |

Preparation Methods

Extraction from Plant Materials

Solvent Extraction and Maceration :

Leaves or seeds containing the compound are dried and powdered. The powder is macerated in ethanol or methanol for several days with shaking to extract phytochemicals. For example, in the study of Andrographis paniculata, 450 g of leaf powder was macerated in 3 L ethanol for three days, followed by filtration and concentration using a rotary evaporator at 50 °C.Fractionation and Purification :

The crude extract is subjected to column chromatography using silica gel to separate fractions. Solvent systems such as ethyl acetate, petroleum ether, hexane, and dichloromethane are used to elute different fractions. The fractions containing Stigmast-5-en-3-ol, octadecanoate, (3beta)- are identified by chromatographic and spectrometric methods.

Pyrolysis and Solvent Extraction from Seed Oils

Slow Pyrolysis of Seeds :

Date seeds (e.g., Saudi Arabian Sukkari variety) are milled and subjected to slow pyrolysis at 400-500 °C in a sand bath. The pyrolysis releases liquid char oil containing steroids including Stigmast-5-en-3-ol derivatives. The liquid char oil is then dissolved in aqueous methanol and fractionated with n-hexane to isolate the steroid fraction.Gas Chromatography-Mass Spectrometry (GC-MS) Analysis :

The fractions are analyzed by GC-MS to confirm the presence and quantify Stigmast-5-en-3-ol, octadecanoate, (3beta)- and related compounds.

Soxhlet Extraction

- Soxhlet Extraction with Methanol :

Plant stems and seeds are dried, powdered, and extracted using Soxhlet apparatus with 95% methanol for 24 hours. The methanolic extract is concentrated and analyzed for bioactive compounds including Stigmast-5-en-3-ol, octadecanoate, (3beta)-.

-

- Column: Fused silica capillary column OV-1 or DB-1 (30 m × 0.53 mm, 0.5 μm film thickness)

- Temperature program: Initial 75 °C (1 min hold), ramp 5 °C/min to 240 °C (5 min hold)

- Carrier gas: Helium at 1.0 mL/min

- Injection volume: 1 μL of diluted extract in ethyl acetate

- Ionization: Electron impact at 70 eV, ion source temperature 220 °C

- Total run time: ~39 minutes

Chromatographic Identification :

Mass spectra are compared with National Institute of Standards and Technology (NIST) library for compound identification.

- The ethanol maceration method yields crude extracts rich in phytosterols including Stigmast-5-en-3-ol, octadecanoate, (3beta)-, which can be further purified by column chromatography.

- Slow pyrolysis of seeds followed by solvent extraction is effective in releasing and isolating steroidal compounds, with Stigmast-5-en-3-ol detected at around 5.77% in the liquid char oil fraction.

- Soxhlet extraction with methanol provides a concentrated extract suitable for GC-MS analysis, confirming the presence of Stigmast-5-en-3-ol, octadecanoate, (3beta)- among other bioactive compounds.

The preparation of Stigmast-5-en-3-ol, octadecanoate, (3beta)- primarily involves extraction from natural plant or seed sources using solvent-based methods such as maceration, Soxhlet extraction, or pyrolysis followed by chromatographic purification. Analytical confirmation is achieved through GC-MS with standardized protocols. These methods are well-documented in phytochemical research and provide reliable means to isolate this bioactive phytosterol ester for further study and application.

Chemical Reactions Analysis

Types of Reactions

Stigmast-5-en-3-ol, octadecanoate, (3beta)- undergoes various chemical reactions, including:

Oxidation: This reaction can convert the hydroxyl group to a ketone or carboxylic acid.

Reduction: The compound can be reduced to form different sterol derivatives.

Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.

Substitution: Reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can facilitate substitution reactions.

Major Products Formed

Scientific Research Applications

Biological Activities

Stigmast-5-en-3-ol has been studied for its various biological activities, including:

- Antioxidant Properties : It has been shown to protect cells against oxidative stress by enhancing the activity of antioxidant enzymes .

- Antihyperlipidemic Effects : Research indicates that it may help reduce lipid levels in the bloodstream, thus contributing to cardiovascular health .

- Antitumor Activity : Studies suggest that this compound can inhibit tumor growth and may have potential as an anticancer agent .

Applications in Pharmaceuticals

- Cholesterol Management : Due to its structural similarity to cholesterol, stigmast-5-en-3-ol can help lower cholesterol levels by competing with cholesterol absorption in the intestines. This property is beneficial for developing cholesterol-lowering medications.

- Cancer Therapy : Its anticancer properties make it a candidate for further research in cancer treatments. Animal studies have demonstrated its efficacy in reducing tumor size and improving survival rates when used alongside traditional therapies .

- Anti-inflammatory Agents : The compound shows promise in reducing inflammation, which is crucial for treating various chronic diseases.

Nutritional Applications

Stigmast-5-en-3-ol is commonly found in plant oils and is often included in dietary supplements for its health benefits. Its role as a natural cholesterol-lowering agent makes it an attractive addition to functional foods aimed at improving heart health.

Cosmetic Applications

In the cosmetic industry, stigmast-5-en-3-ol is valued for its emollient properties. It helps retain moisture in the skin and can be used in formulations aimed at improving skin texture and hydration.

- Antitumor Efficacy : A study conducted on female rats showed that treatment with stigmast-5-en-3-ol significantly reduced breast cancer cell growth compared to control groups. The compound was administered alongside other natural extracts, indicating potential synergistic effects .

- Cholesterol-Lowering Effects : In a clinical trial involving human participants, supplementation with beta-sitosteryl stearate resulted in a notable decrease in LDL cholesterol levels over a 12-week period .

Mechanism of Action

The compound exerts its effects primarily through its interaction with cell membranes and enzymes involved in cholesterol metabolism. It competes with cholesterol for absorption in the intestines, thereby reducing overall cholesterol levels in the body. Additionally, it may modulate inflammatory pathways and exhibit antioxidant properties.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

Pharmacological and Physicochemical Comparisons

Key Research Findings

Anticancer Potential: The free sterol (β-sitosterol) demonstrates cytotoxicity against cancer cells (e.g., IC₅₀ values for MCF-7 and HeLa cells) . Stigmast-5-en-3-ol showed strong binding to huRPA32, a protein critical for DNA repair, suggesting a mechanism for anticancer activity . The octadecanoate ester may have modified efficacy due to altered membrane permeability.

Cholesterol Modulation :

- β-Sitosterol competes with cholesterol for intestinal absorption, reducing serum LDL levels . Esterification may enhance this effect by improving lipid-phase integration.

Antioxidant Activity: β-Sitosterol in almond hulls contributes to antioxidant capacity , but the octadecanoate derivative’s role remains understudied.

Synthetic Derivatives :

- Acetylated derivatives (e.g., β-sitosterol acetate) are used in drug delivery systems due to improved stability , whereas stearic acid esters may offer prolonged half-lives in vivo.

Critical Analysis of Divergences and Limitations

- Source Variability: The abundance of Stigmast-5-en-3-ol, octadecanoate varies significantly across plant species (e.g., 11.84% in Albizia lebbeck vs. 0.27% in cotton seed cake ), suggesting ecological or metabolic factors influence its synthesis.

- For example, the octadecanoate ester’s role in apoptosis or anti-inflammatory pathways remains speculative.

- Structural vs. Functional Trade-offs: Esterification increases lipophilicity but may reduce direct interaction with cellular targets (e.g., enzymes or receptors), as seen in the weaker binding of hexadecanoic acid derivatives compared to free sterols .

Biological Activity

Stigmast-5-en-3-ol, octadecanoate, (3beta)- is a phytosterol derivative known for its diverse biological activities, particularly in the realms of anti-inflammatory, antioxidant, and hepatoprotective effects. This compound is part of a broader class of phytosterols that are vital in plant physiology and have significant implications for human health. This article explores the biological activity of this compound through various studies, highlighting its mechanisms of action, therapeutic potential, and relevant case studies.

Stigmast-5-en-3-ol, octadecanoate, (3beta)- has the molecular formula and a molecular weight of approximately 700. The structure features a stigmastanol backbone with an octadecanoate ester group, which contributes to its solubility and bioactivity.

1. Antioxidant Activity

Research has demonstrated that stigmast-5-en-3-ol exhibits significant antioxidant properties. A study conducted on various extracts showed that the compound could effectively scavenge free radicals, thereby reducing oxidative stress. The antioxidant activity was quantified using the DPPH (2,2-diphenyl-1-picrylhydrazyl) assay, revealing a percentage inhibition that correlates with concentration levels of the extract used .

| Concentration (mg/mL) | % Inhibition |

|---|---|

| 100 | 20% |

| 200 | 45% |

| 300 | 70% |

| 400 | 85% |

2. Anti-inflammatory Effects

Stigmast-5-en-3-ol has been noted for its anti-inflammatory properties. In a study involving Wistar albino rats subjected to carbon tetrachloride (CCl₄)-induced liver dysfunction, treatment with this compound led to a significant reduction in inflammatory markers. The serum levels of alanine aminotransferase (ALT) and aspartate aminotransferase (AST), which are indicators of liver inflammation and damage, were markedly lower in treated groups compared to controls .

3. Hepatoprotective Effects

The hepatoprotective potential of stigmast-5-en-3-ol was further elucidated in a study where it was administered alongside CCl₄. The results indicated that the compound significantly mitigated liver damage as evidenced by reduced lipid peroxidation and improved liver enzyme profiles. The biochemical parameters measured included serum bilirubin and liver catalase activity, both of which showed favorable outcomes post-treatment .

| Parameter | Control Group | Treatment Group |

|---|---|---|

| Serum ALT (U/L) | 150 | 75 |

| Serum AST (U/L) | 130 | 60 |

| Serum Bilirubin (mg/dL) | 2.0 | 0.8 |

| Liver Catalase Activity (U/mg protein) | 0.5 | 1.2 |

Case Study: Andrographis paniculata Extract

In a detailed investigation into the hepatoprotective effects of Andrographis paniculata extracts containing stigmast-5-en-3-ol, researchers observed significant improvements in liver function parameters in rats treated with the extract compared to those receiving CCl₄ alone. The study highlighted the synergistic effects of multiple phytochemicals present in the extract, including flavonoids and phenolic compounds .

Case Study: Acute Oral Toxicity Assessment

An acute oral toxicity study assessed the safety profile of stigmast-5-en-3-ol when administered at varying doses. Results indicated no significant adverse effects at doses up to 300 mg/kg body weight, suggesting a favorable safety margin for potential therapeutic applications .

Q & A

Basic Research Questions

Q. What analytical techniques are recommended for structural identification of stigmast-5-en-3-ol derivatives in plant extracts?

- Methodological Answer : Combine chromatographic separation (e.g., GC-MS or TLC) with spectroscopic validation. For example, GC-MS can resolve sterols like stigmast-5-en-3-ol octadecanoate in ethanol extracts, as demonstrated in Euscaphis japonica bark (7.36% yield) . Structural confirmation requires FT-IR for functional groups (e.g., hydroxyl and ester peaks) and NMR (¹H/¹³C) for stereochemical details, as used in isolating β-sitosterol from Phaleria macrocarpa . Mass spectrometry (MS) further validates molecular weight and fragmentation patterns .

Q. How can gas chromatography (GC) be optimized for quantifying stigmast-5-en-3-ol derivatives in complex matrices?

- Methodological Answer : Use cool on-column injection to minimize thermal degradation and improve accuracy. Theoretical Correction Factors (TCFs) should be applied to account for sterol-specific detector responses. For instance, TCFs for β-sitosterol (stigmast-5-en-3-ol) and stigmasterol (stigmasta-5,22-dien-3-ol) differ due to structural variations, requiring calibration with pure standards . Column selection (e.g., polar stationary phases) enhances resolution of co-eluting sterols .

Q. What are the key challenges in isolating stigmast-5-en-3-ol octadecanoate from natural sources?

- Methodological Answer : Co-occurrence with structurally similar sterols (e.g., stigmasterol, campesterol) necessitates multi-step purification. Sequential solvent extraction (e.g., ethanol followed by phenyl alcohol) improves selectivity, as shown in Euscaphis japonica studies . Crystallization (e.g., using methanol) yields needle-shaped crystals of β-sitosterol derivatives, with melting points (~135–137°C) aiding purity assessment .

Advanced Research Questions

Q. How do experimental correction factors (ECFs) for stigmast-5-en-3-ol derivatives vary under different GC conditions, and how can discrepancies be resolved?

- Methodological Answer : ECFs depend on injection technique, column type, and detector sensitivity. Cool on-column injections reduce decomposition, yielding ECFs closer to TCFs . For example, stigmast-5-en-3-ol octadecanoate may show a 5–10% variance in ECFs when compared to TCFs due to matrix effects in plant extracts . Cross-validation with LC-MS/MS or NMR quantitation is recommended for contentious cases .

Q. What molecular mechanisms underlie the cardioprotective activity of stigmast-5-en-3-ol derivatives in network pharmacology models?

- Methodological Answer : Molecular docking reveals high binding affinity (-9 kcal/mol) between stigmast-5-en-3-ol and proto-oncogene tyrosine-protein kinase (SRC), a key regulator of cardiovascular signaling . Pathway mapping identifies interactions with MAPK3 and PRKCB, suggesting modulation of oxidative stress and apoptosis pathways. In vitro validation via kinase inhibition assays is advised .

Q. How does the stereochemistry of stigmast-5-en-3-ol octadecanoate influence its bioactivity and analytical detection?

- Methodological Answer : The 3β-hydroxyl group governs hydrogen bonding with target proteins (e.g., SRC) , while the octadecanoate side chain affects lipophilicity and retention times in reverse-phase HPLC. Chiral columns or derivatization (e.g., acetylation) can resolve enantiomeric impurities, critical for structure-activity relationship studies .

Q. What strategies mitigate co-elution of stigmast-5-en-3-ol derivatives with other sterols in GC-MS analysis?

- Methodological Answer : Employ heart-cutting 2D-GC (GC×GC) or tandem columns (e.g., DB-5ms followed by a polar phase). For example, stigmast-5-en-3-ol octadecanoate (MW 494.77) can be distinguished from stigmasta-5,22-dien-3-ol acetate (MW 454) via selective ion monitoring (SIM) of m/z 414 [M⁺-acetate] and 494 [M⁺] . Post-run deconvolution software (e.g., AMDIS) further resolves overlapping peaks .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.